1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol
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Overview
Description
1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol is an organic compound that features a brominated propanol backbone with a pyrazine ring substituted with a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or chloroform and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The pyrazine ring can undergo reduction to form dihydropyrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce ketones or aldehydes .
Scientific Research Applications
1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the morpholine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-propanol: A simpler brominated propanol derivative.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a trifluoromethyl group instead of a pyrazine ring.
2-Bromo-3-(morpholin-4-yl)propionic acid: Features a carboxylic acid group instead of a hydroxyl group.
Uniqueness
1-Bromo-3-{[5-bromo-3-(morpholin-4-yl)pyrazin-2-yl]oxy}propan-2-ol is unique due to its combination of a brominated propanol backbone with a pyrazine ring and a morpholine group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
CAS No. |
54189-80-9 |
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Molecular Formula |
C11H15Br2N3O3 |
Molecular Weight |
397.06 g/mol |
IUPAC Name |
1-bromo-3-(5-bromo-3-morpholin-4-ylpyrazin-2-yl)oxypropan-2-ol |
InChI |
InChI=1S/C11H15Br2N3O3/c12-5-8(17)7-19-11-10(15-9(13)6-14-11)16-1-3-18-4-2-16/h6,8,17H,1-5,7H2 |
InChI Key |
PGQUWWJEYMHCBG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CN=C2OCC(CBr)O)Br |
Origin of Product |
United States |
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